N1-(2,5-difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide
CAS No.: 946355-94-8
Cat. No.: VC4924743
Molecular Formula: C18H19F2N3O3S
Molecular Weight: 395.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946355-94-8 |
|---|---|
| Molecular Formula | C18H19F2N3O3S |
| Molecular Weight | 395.42 |
| IUPAC Name | N'-(2,5-difluorophenyl)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)oxamide |
| Standard InChI | InChI=1S/C18H19F2N3O3S/c19-13-1-2-14(20)15(9-13)22-18(25)17(24)21-10-16(12-3-8-27-11-12)23-4-6-26-7-5-23/h1-3,8-9,11,16H,4-7,10H2,(H,21,24)(H,22,25) |
| Standard InChI Key | PRPUJXGUXTVALZ-UHFFFAOYSA-N |
| SMILES | C1COCCN1C(CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)C3=CSC=C3 |
Introduction
N1-(2,5-difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic organic compound that likely belongs to the class of oxalamides. Oxalamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in drug development. The compound’s structure suggests potential bioactivity due to its functional groups, including a difluorophenyl moiety, a morpholine ring, and a thiophene group.
Molecular Formula
The molecular formula of the compound can be deduced as , based on its name.
Synthesis
The synthesis of N1-(2,5-difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide likely involves:
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Preparation of Precursors:
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Difluorobenzene derivatives.
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Morpholine-substituted ethylamine.
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Thiophene derivatives.
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Oxalyl chloride or oxalic acid derivatives for oxalamide linkage formation.
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Reaction Steps:
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Coupling reactions between the amine and oxalyl chloride under controlled conditions.
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Incorporation of thiophene and morpholine groups through nucleophilic substitution or condensation.
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Analytical Characterization
To confirm the identity and purity of the compound, standard techniques would be employed:
Spectroscopic Analysis
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NMR (1H & 13C): To identify proton and carbon environments.
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FTIR: To confirm functional groups (e.g., C=O stretch for amides).
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Mass Spectrometry (MS): To determine molecular weight and fragmentation pattern.
Chromatographic Techniques
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High-performance liquid chromatography (HPLC) for purity analysis.
Biological Activity
While no specific data exists for this compound, its structural features suggest potential applications:
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Anticancer Activity: The difluorophenyl group may enhance interaction with cancer cell receptors.
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Antimicrobial Properties: Thiophene derivatives are often active against bacterial and fungal pathogens.
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Drug-like Properties: The morpholine ring improves solubility and bioavailability.
Computational Studies
In silico studies such as molecular docking or density functional theory (DFT) simulations could predict:
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Binding affinity to biological targets.
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Frontier orbital energies (HOMO-LUMO gap) for reactivity insights.
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